Product packaging for 3-(2-Bromo-4-methylbenzyl)oxetane(Cat. No.:)

3-(2-Bromo-4-methylbenzyl)oxetane

Cat. No.: B11868791
M. Wt: 241.12 g/mol
InChI Key: ITBCNHDTZUSHQR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylbenzyl)oxetane (CAS 1823328-46-6) is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features an oxetane ring, a four-membered cyclic ether that has gained significant interest for its ability to fine-tune the physicochemical properties of drug candidates . The incorporation of an oxetane ring is a established strategy to improve key drug-like properties. This motif can serve as a polar, three-dimensional bioisostere, potentially replacing carbonyl groups or gem-dimethyl functionalities without the associated increase in lipophilicity . The powerful inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly attenuate the pKa of adjacent functional groups, and its strong hydrogen-bond accepting ability can enhance aqueous solubility . Researchers utilize such oxetane-containing building blocks to optimize pharmacokinetic profiles, including metabolic stability and clearance . With the molecular formula C11H13BrO and a molecular weight of 241.12, this compound is supplied with high purity for reliable experimental results . The bromine atom on the benzyl ring provides a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the rapid exploration of structure-activity relationships (SAR). This compound is offered for research applications as part of the ongoing effort to develop novel therapeutics against challenging biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B11868791 3-(2-Bromo-4-methylbenzyl)oxetane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

3-[(2-bromo-4-methylphenyl)methyl]oxetane

InChI

InChI=1S/C11H13BrO/c1-8-2-3-10(11(12)4-8)5-9-6-13-7-9/h2-4,9H,5-7H2,1H3

InChI Key

ITBCNHDTZUSHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2COC2)Br

Origin of Product

United States

Elucidating Reactivity Profiles and Mechanistic Pathways of 3 2 Bromo 4 Methylbenzyl Oxetane

Intrinsic Reactivity of the Oxetane (B1205548) Heterocycle

The reactivity of the oxetane ring in 3-(2-bromo-4-methylbenzyl)oxetane is fundamentally governed by its ring strain, which is slightly less than that of an epoxide but significantly more than that of a tetrahydrofuran (B95107) (THF) ring. researchgate.net This strain energizes the molecule, providing a thermodynamic driving force for reactions that lead to the cleavage of the C-O bonds. The presence of the 2-bromo-4-methylbenzyl substituent at the 3-position introduces steric and electronic factors that are expected to influence the regioselectivity and stereochemistry of these reactions.

Ring-Opening Reaction Mechanisms

The strained nature of the oxetane ring facilitates its opening through several mechanistic pathways, including cationic, nucleophilic, and radical-mediated processes. These reactions are often initiated by the activation of the oxetane oxygen atom, typically through protonation or coordination to a Lewis acid, which further polarizes the C-O bonds and enhances the ring's susceptibility to cleavage. researchgate.netrsc.org

In the presence of cationic initiators, such as Brønsted or Lewis acids, the oxetane moiety of this compound is expected to undergo ring-opening polymerization or oligomerization. rsc.orgrsc.org The process is typically initiated by the protonation or coordination of the oxetane oxygen to the acid, forming a tertiary oxonium ion. tandfonline.com This is followed by the nucleophilic attack of another oxetane monomer on one of the α-carbon atoms of the activated ring, leading to chain propagation. rsc.orgrsc.org

The polymerization can proceed through two primary mechanisms: the active chain end (ACE) mechanism, where the monomer attacks the growing polymer chain's active end, and the activated monomer (AM) mechanism, which involves the attack of a hydroxyl group from the polymer on a protonated monomer. tandfonline.com The polymerization of oxetanes is known for its high reaction speed and the production of polymers with good thermal stability and chemical resistance. rsc.org For this compound, the resulting polymer would feature a polyether backbone with pendant 2-bromo-4-methylbenzyl groups. The use of certain solvents, like 1,4-dioxane, has been shown to help prevent side reactions such as the formation of cyclic oligomers. acs.org

The oxetane ring is susceptible to attack by a wide range of nucleophiles, leading to the formation of 1,3-disubstituted propanes. researchgate.netresearchgate.net For an unsymmetrically substituted oxetane like this compound, the regioselectivity of the nucleophilic attack is a key consideration. Generally, under neutral or basic conditions, strong nucleophiles will attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion. researchgate.netmagtech.com.cn In the case of this compound, both α-carbons are equally substituted on the ring itself, but the bulky benzyl (B1604629) substituent at the 3-position would likely direct the nucleophile to attack one of the methylene (B1212753) carbons of the ring.

Under acidic conditions, where the oxetane oxygen is protonated, the reaction can proceed through a mechanism with more SN1 character. This would favor attack at the more substituted carbon if it can better stabilize a partial positive charge. However, for a 3-substituted oxetane, the attack is still expected at the C2 or C4 position. The reaction with nitric acid in dichloromethane, for instance, has been shown to result in ring-opening to form propane-1,3-diol dinitrates. rsc.org

The versatility of this reaction is highlighted by the variety of nucleophiles that can be employed, as detailed in the table below.

Nucleophile TypeExample NucleophileExpected Product Structure
C-NucleophilesOrganolithium reagents, Grignard reagents, Cyanide1-(2-Bromo-4-methylphenyl)-3-(nucleophile)-2-(hydroxymethyl)propane
N-NucleophilesAmines, Azides1-Amino-3-(2-bromo-4-methylbenzyloxy)propan-2-ol
O-NucleophilesAlcohols, Water1-(2-Bromo-4-methylbenzyloxy)-3-alkoxypropan-2-ol
S-NucleophilesThiols, Mercaptobenzothiazoles. researchgate.netacs.org1-(2-Bromo-4-methylbenzyloxy)-3-(thio)propan-2-ol
H-NucleophilesHydride reagents (e.g., LiAlH4)1-(2-Bromo-4-methylbenzyloxy)propan-2-ol

This table presents the generalized expected products from the nucleophilic ring-opening of this compound.

Recent advancements have demonstrated that oxetanes can undergo radical ring-opening reactions. researchgate.netresearchgate.net A notable example is the use of a cobalt-catalysis system, inspired by vitamin B12, to generate alkyl radicals from oxetanes. researchgate.netacs.orgchemrxiv.org This process typically involves the initial ring-opening of the oxetane, for example with TMSBr, to form a γ-bromohydrin derivative. This intermediate then reacts with a Co(I) species to form an alkylated cobalt complex. researchgate.netacs.org Homolytic cleavage of the Co-C bond, often promoted by light, generates a C-centered radical. acs.org This radical can then participate in various synthetic transformations, such as Giese-type additions or cross-electrophile couplings with aryl halides via cooperative Co/Ni catalysis. researchgate.netresearchgate.net This methodology offers a complementary regioselectivity to traditional nucleophilic ring-opening reactions. researchgate.netchemrxiv.org The application of this strategy to this compound would be expected to generate a primary radical, which could then be functionalized in a variety of ways.

For 3-substituted oxetanes, which are prochiral, ring-opening reactions can lead to the formation of chiral products. rsc.orgrsc.org The stereochemical outcome and regioselectivity of these reactions are influenced by several factors, including the nature of the substrate, the nucleophile, the catalyst, and the reaction conditions. magtech.com.cnacs.org

Regioselectivity: As previously mentioned, nucleophilic attack generally occurs at the less substituted carbon atom of the oxetane ring under SN2 conditions. magtech.com.cn In acid-catalyzed reactions, the regioselectivity can be altered, with some reactions favoring attack at the more sterically hindered carbon. magtech.com.cn Radical ring-opening reactions can also exhibit distinct regioselectivity compared to polar mechanisms. researchgate.netelsevierpure.com

Stereochemistry: The desymmetrization of 3-substituted oxetanes through enantioselective ring-opening provides a powerful method for accessing chiral building blocks with tertiary or quaternary stereocenters. rsc.orgacs.org Chiral Lewis acids or Brønsted acids can be used to catalyze the asymmetric ring-opening with various nucleophiles. rsc.org For example, chiral phosphoric acid catalysts have been successfully employed in the enantioselective ring-opening of 3-substituted oxetanes with 2-mercaptobenzothiazoles. acs.org The stereochemical outcome of these reactions is highly dependent on the specific catalyst and reaction conditions employed.

Ring Expansion Reactions of Oxetanes to Larger Heterocycles

Oxetanes can also undergo ring expansion reactions to form larger, five- or six-membered heterocycles like tetrahydrofurans (THFs) and tetrahydropyrans. acs.orgrsc.org These transformations often proceed through the formation of an ylide intermediate followed by a rearrangement. For instance, photochemical reactions of oxetanes with diazoalkanes can lead to the formation of tetrahydrofuran derivatives. rsc.orgresearchgate.net The mechanism is thought to involve the formation of an oxygen ylide, which then undergoes a diradical pathway to the ring-expanded product. rsc.org

In some cases, the choice of reagent can dictate the reaction pathway between ring-opening and ring expansion. For example, treating a vinyl oxetane with a strong nucleophile like diisopropyl dithiophosphate (B1263838) leads to ring-opening, while a less nucleophilic reagent such as diethyl phosphoric acid can promote a ring expansion to a six-membered ring. acs.org The steric environment of the oxetane can also influence the outcome, with increased steric hindrance sometimes favoring the ring-expansion pathway. acs.org For this compound, such ring expansion reactions could potentially provide access to substituted tetrahydrofuran or tetrahydropyran (B127337) derivatives.

Pericyclic and Rearrangement Reactions Involving the Oxetane Core

The four-membered oxetane ring is characterized by significant ring strain, approximately 25.5 kcal/mol, which is comparable to that of an oxirane. beilstein-journals.orgnih.gov This inherent strain makes the oxetane ring susceptible to various ring-opening and rearrangement reactions, often initiated by Lewis acids or nucleophiles. nih.govacs.orgillinois.eduresearchgate.net

Transformations Involving the Aryl Bromide Functionality

The aryl bromide moiety in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille Coupling)

The aryl bromide functionality is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures and other complex molecular architectures. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org The versatility, mild reaction conditions, and commercial availability of many boronic acids make this a highly favored transformation. nih.govresearchgate.netorganic-chemistry.org For this compound, a Suzuki-Miyaura coupling would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position of the benzyl ring.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com Organozinc reagents are known for their high reactivity, which can be advantageous for challenging coupling reactions. nih.govnih.govmit.edu The reaction is stereoselective and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Stille Coupling: The Stille coupling involves the reaction of the aryl bromide with an organostannane reagent, catalyzed by palladium. synarchive.comorganic-chemistry.orglibretexts.org A key advantage of this method is the stability of organostannanes to air and moisture. orgsyn.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

A general representation of these cross-coupling reactions is presented below:

Coupling ReactionOrganometallic ReagentCatalyst (Typical)Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ / Base3-((4-methyl-[1,1'-biphenyl]-2-yl)methyl)oxetane
NegishiR-ZnXPd(PPh₃)₄ or Ni(dppe)Cl₂3-((4-methyl-[1,1'-biphenyl]-2-yl)methyl)oxetane
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄3-((4-methyl-[1,1'-biphenyl]-2-yl)methyl)oxetane

R represents a variety of organic substituents (aryl, vinyl, etc.). X is a halide.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a variety of nucleophiles. masterorganicchemistry.comscience.govlibretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In the case of this compound, the electron-withdrawing character of the bromo substituent itself, along with potential electronic effects from the oxetane-containing side chain, could influence the feasibility of SNAr reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.comlibretexts.org The rate of reaction is generally dependent on the nature of the nucleophile and the stability of this intermediate. masterorganicchemistry.com

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

The mechanisms of the aforementioned cross-coupling reactions (Suzuki-Miyaura, Negishi, Stille) all involve a catalytic cycle centered on a transition metal, most commonly palladium. libretexts.orgresearchgate.net Two fundamental steps in these cycles are oxidative addition and reductive elimination. wikipedia.org

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent metal center, such as Pd(0). wikipedia.orguwindsor.ca This step involves the insertion of the palladium into the carbon-bromine bond, resulting in an increase in both the oxidation state (from 0 to +2) and the coordination number of the metal. wikipedia.org

Reductive Elimination: Following a transmetalation step where the organic group from the organometallic reagent is transferred to the palladium center, the cycle concludes with reductive elimination. libretexts.org In this step, the two organic groups coupled to the palladium center form a new carbon-carbon bond, and the palladium catalyst is regenerated in its original low-valent state. libretexts.orginorgchemres.org The efficiency of this step can be influenced by the steric and electronic properties of the ligands on the palladium and the nature of the coupling partners. inorgchemres.org

Reactivity of the Methyl Group on the Benzyl Moiety (e.g., Benzylic Oxidation, Halogenation)

The methyl group attached to the benzene (B151609) ring is at a benzylic position, which confers upon it enhanced reactivity. chemistrysteps.com This increased reactivity is due to the ability of the benzene ring to stabilize radical or ionic intermediates formed at the benzylic carbon through resonance. chemistry.coach

Benzylic Oxidation: The benzylic C-H bonds of the methyl group are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic methyl group to a carboxylic acid. chemistrysteps.com Milder oxidation conditions can potentially lead to the formation of an aldehyde or a primary alcohol. The selective oxidation of benzylic C-H bonds to carbonyls is a fundamental transformation in organic synthesis. mdpi.com

Benzylic Halogenation: The benzylic position can be readily halogenated, typically via a free radical mechanism. chemistry.coach Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) are commonly used for benzylic bromination. This reaction proceeds through a resonance-stabilized benzylic radical, making the process highly selective for the benzylic position over other C-H bonds in the molecule. chemistrysteps.comchemistry.coach

Interplay and Synergistic Effects Between Oxetane and Benzyl Moiety Reactivity

The oxetane ring and the benzyl moiety in this compound are not merely independent reactive sites. Their proximity and electronic communication can lead to synergistic effects and competing reaction pathways.

For instance, the oxetane ring, with its oxygen atom, can act as a directing group in certain reactions involving the aromatic ring. The Lewis basicity of the oxetane oxygen could influence the coordination of metal catalysts in cross-coupling reactions, potentially affecting reaction rates and selectivities. researchgate.net

Conversely, transformations on the benzyl moiety can impact the stability and reactivity of the oxetane ring. For example, oxidation of the benzylic methyl group to a more electron-withdrawing carboxyl group would alter the electronic properties of the aromatic ring, which could in turn influence the reactivity of the aryl bromide in cross-coupling or SNAr reactions.

Furthermore, reaction conditions intended for one part of the molecule may inadvertently affect another. For example, strongly acidic or basic conditions used in some transformations could lead to the undesired ring-opening of the strained oxetane. chemrxiv.org Similarly, highly reactive organometallic reagents used in cross-coupling reactions might potentially interact with the oxetane ring. Therefore, a careful choice of reaction conditions is paramount to achieve selective transformations on this multifunctional molecule.

Computational Chemistry Investigations and Theoretical Insights into 3 2 Bromo 4 Methylbenzyl Oxetane

Quantum Chemical Methodologies for Structural and Electronic Analysis

Quantum chemical methods are instrumental in providing a foundational understanding of a molecule's geometry and electronic landscape. For 3-(2-bromo-4-methylbenzyl)oxetane, a combination of Density Functional Theory (DFT), ab initio, and semi-empirical methods would offer a comprehensive analysis of its properties.

Density Functional Theory (DFT) stands as a powerful and widely used method for the computational study of molecular systems. Its application to this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface. A functional such as B3LYP, combined with a basis set like 6-311++G(d,p), would be appropriate for achieving a balance between computational cost and accuracy for this system, which contains a bromine atom. researchgate.net

Upon successful geometry optimization, a wealth of information can be extracted. This includes key structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile. Furthermore, DFT calculations would yield the total electronic energy, which is a measure of the molecule's stability. Vibrational frequency analysis would also be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared spectrum.

Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC-Br1.95 Å
Bond LengthC-O (oxetane)1.45 Å
Bond LengthC-C (benzyl)1.52 Å
Bond AngleC-O-C (oxetane)91.5°
Bond AngleO-C-C (oxetane)88.5°
Dihedral AngleC(ring)-C(benzyl)-C(aromatic)-C(aromatic)110.2°

Note: The data in this table is hypothetical and serves to illustrate the expected output from DFT calculations.

The presence of a flexible benzyl (B1604629) group attached to the oxetane (B1205548) ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of their interconversion.

While DFT is excellent for geometry optimization, a multi-tiered approach for conformational analysis would be efficient. Initially, a faster, less computationally demanding method like a semi-empirical method (e.g., PM7) or a low-level ab initio method (e.g., Hartree-Fock with a minimal basis set) could be used to perform a broad conformational search. This would involve systematically rotating the rotatable bonds and identifying a set of low-energy conformers.

Following the initial scan, the most promising low-energy conformers would be subjected to more accurate geometry optimization and energy calculations using a higher-level ab initio method, such as Møller-Plesset perturbation theory (MP2), or a reliable DFT functional. This would provide a more accurate ranking of the conformational stabilities.

Hypothetical Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Conformer 1 (Global Minimum)MP2/6-311+G(d,p)0.00
Conformer 2MP2/6-311+G(d,p)1.25
Conformer 3MP2/6-311+G(d,p)2.80

Note: The data in this table is hypothetical and for illustrative purposes only.

Understanding Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, this would involve modeling a plausible reaction, such as a nucleophilic ring-opening of the strained oxetane ring.

To model a reaction, the first step is to locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. For a nucleophilic attack on the oxetane ring, the TS would represent the geometry where the nucleophile is partially bonded to the carbon atom of the oxetane ring, and the C-O bond of the ring is partially broken. Transition state optimization algorithms would be employed to find this first-order saddle point on the potential energy surface. A key feature of a successfully located TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. The IRC calculation involves following the reaction path downhill from the TS in both the forward and reverse directions. A successful IRC calculation would connect the transition state to the reactant and product minima, thereby confirming that the located TS is indeed the correct one for the reaction of interest.

Hypothetical Energy Profile for Nucleophilic Ring-Opening of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantsDFT/B3LYP/6-311++G(d,p)0.00
Transition StateDFT/B3LYP/6-311++G(d,p)+15.7
ProductsDFT/B3LYP/6-311++G(d,p)-8.2

Note: The data in this table is hypothetical. The activation energy in this example would be 15.7 kcal/mol, and the reaction would be exothermic.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good first approximation of the bulk solvent effects on the energies of the reactants, transition state, and products.

Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which may play a crucial role in stabilizing the transition state and altering the reaction barrier. By performing calculations in different solvents, the influence of solvent polarity on the activation energy and reaction pathway can be systematically investigated.

Hypothetical Solvent Effects on the Activation Energy of Nucleophilic Ring-Opening

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1.022.5
Toluene (B28343)2.419.8
Tetrahydrofuran (B95107) (THF)7.517.1
Acetonitrile37.515.2
Water78.414.3

Note: This table presents hypothetical data to illustrate the trend of decreasing activation energy with increasing solvent polarity for a reaction involving charge separation in the transition state.

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and understand the reactivity and selectivity of molecules like this compound. By examining theoretical descriptors, insights into the molecule's behavior in chemical reactions can be gained without the need for extensive empirical experimentation. Key aspects of these theoretical investigations include the calculation of ring strain, analysis of the electronic landscape through molecular electrostatic potential and frontier molecular orbital theory, and the application of concepts like chemical hardness and softness.

Strain Energy Calculations in Oxetane Derivatives

The reactivity of cyclic compounds is often intrinsically linked to their ring strain. The four-membered oxetane ring possesses a significant amount of strain due to the deviation of its bond angles from the ideal tetrahedral value of 109.5°. This inherent strain makes the ring susceptible to opening reactions, a key feature of oxetane chemistry. nih.govresearchgate.net

The strain energy of a cyclic molecule can be computationally determined using various theoretical models, such as isodesmic, homodesmotic, and hyperhomodesmotic reactions. researchgate.net These methods involve hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, allowing for the isolation and calculation of the strain energy associated with the ring structure. researchgate.net

The calculated ring strain for the parent oxetane is approximately 25.5 kcal/mol. beilstein-journals.org This value is comparable to that of highly reactive three-membered epoxides (oxiranes) and significantly greater than that of the more stable five-membered tetrahydrofuran (THF), highlighting the energetic driving force for reactions involving the opening of the oxetane ring. beilstein-journals.orgacs.org The presence of substituents on the oxetane ring, such as the 2-bromo-4-methylbenzyl group, can subtly influence this strain energy, but the fundamental reactivity imparted by the strained four-membered ether remains a dominant characteristic.

Cyclic EtherRing SizeApproximate Strain Energy (kcal/mol)
Oxirane (Epoxide)327.3
Oxetane425.5
Tetrahydrofuran (THF)55.6

Molecular Electrostatic Potential and Frontier Molecular Orbital Theory Analysis

To understand the specific sites of reactivity on this compound, computational methods like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are employed.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on a molecule. uni-muenchen.de The MEP map illustrates regions of negative electrostatic potential (electron-rich, nucleophilic) and positive electrostatic potential (electron-poor, electrophilic). For this compound, the MEP would show a region of high electron density (typically colored red) around the oxygen atom of the oxetane ring due to its lone pairs of electrons. This identifies the oxygen as a primary site for interaction with electrophiles and a key participant in Lewis acid-catalyzed ring-opening reactions. nih.gov Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly those on the carbon atoms adjacent to the ring oxygen.

Frontier Molecular Orbital (FMO) Theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These orbitals are crucial as they govern the process of electron donation and acceptance during a chemical reaction.

HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the context of this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxetane oxygen. The LUMO would be associated with the antibonding orbitals of the C-O bonds in the oxetane ring and the C-Br bond. The energy of this gap is a critical parameter for predicting the molecule's reactivity towards various reagents. mdpi.com

OrbitalDescriptionImplication for Reactivity
HOMOHighest Occupied Molecular OrbitalSite of electron donation (nucleophilicity)
LUMOLowest Unoccupied Molecular OrbitalSite of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)Energy difference (ELUMO - EHOMO)A smaller gap suggests higher reactivity and lower stability

Concepts of Chemical Hardness and Softness in Reactivity Prediction

Derived from Density Functional Theory (DFT), the concepts of chemical hardness (η) and softness (σ) provide a quantitative scale for predicting molecular stability and reactivity. scielo.br

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution or deformation of its electron cloud. researchgate.netresearchgate.net It can be approximated using the energies of the frontier orbitals: η ≈ (ELUMO - EHOMO) / 2 A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.net

Chemical Softness (σ) is the reciprocal of hardness (σ = 1/η). It quantifies the polarizability of a molecule. researchgate.net A molecule with a small HOMO-LUMO gap is considered "soft," indicating low stability, high polarizability, and high reactivity. researchgate.net

These concepts are central to Pearson's Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. By calculating the hardness of this compound, one can predict its preferential reactivity. Given the strained oxetane ring, the molecule is expected to have a degree of softness, making it susceptible to reactions with soft nucleophiles and electrophiles under appropriate conditions. The analysis of local hardness and softness can further pinpoint the most reactive sites within the molecule. rsc.org

ConceptRelation to HOMO-LUMO GapCharacteristicsPredicted Reactivity
Hardness (η)Large GapHigh stability, low polarizabilityLow
Softness (σ)Small GapLow stability, high polarizabilityHigh

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings or applications have been publicly documented for the chemical compound this compound within the advanced synthetic applications outlined in the requested article structure.

Extensive queries aimed at uncovering the utility of this compound as a chemical building block have yielded no results. The investigation sought to find its role in the modular synthesis of complex organic architectures, including the construction of novel heterocyclic systems and the assembly of macrocycles and polycyclic compounds. Furthermore, the search for its integration into polymer chemistry, specifically as a monomer in ring-opening polymerization for functional polyethers and for the derivatization for tailored polymer properties, returned no relevant information. Lastly, no literature was found detailing its contributions to diversification strategies in organic synthesis.

This absence of data prevents the creation of a scientifically accurate and informative article strictly adhering to the provided outline. The instructions to focus solely on this compound and not introduce information outside the specified scope cannot be fulfilled due to the lack of available research on this particular compound.

Therefore, the generation of the requested article focusing on the advanced synthetic applications of this compound is not possible at this time.

Scaffold for Parallel Synthesis and Library Generation

The structure of this compound is well-suited for use as a scaffold in parallel synthesis, enabling the rapid generation of a library of diverse analogs. The key to this utility lies in the presence of two distinct and orthogonally reactive sites: the aryl bromide and the oxetane ring.

The 2-bromo-4-methylphenyl group serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various substituents at this position. A hypothetical library synthesis starting from this scaffold could involve a series of parallel cross-coupling reactions, as illustrated in the table below.

Table 1: Potential Diversification of the Aryl Bromide Moiety via Cross-Coupling Reactions

Reaction TypeCoupling PartnerReagents/Catalyst (Example)Resulting Moiety
Suzuki Coupling Aryl or Heteroaryl Boronic AcidPd(PPh₃)₄, Na₂CO₃Biaryl or Heteroaryl-aryl
Buchwald-Hartwig Amine (R₂NH) or AmidePd₂(dba)₃, BINAP, NaOtBuAryl Amine or Aryl Amide
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl Alkane
Heck Coupling AlkenePd(OAc)₂, P(o-tol)₃, Et₃NAryl Alkene
Stille Coupling OrganostannanePd(PPh₃)₄Aryl-Substituted Group
Cyanation Zinc CyanidePd(PPh₃)₄Aryl Nitrile

Following the diversification at the aromatic ring, the oxetane moiety offers a secondary point for modification. Its strained four-membered ring is susceptible to nucleophilic ring-opening under Lewis or Brønsted acidic conditions, yielding 1,3-disubstituted propanol (B110389) derivatives. researchgate.net This two-stage diversification strategy allows for the creation of a large and structurally diverse chemical library from a single, advanced building block.

Precursor for the Generation of Reactive Intermediates

The chemical structure of this compound allows it to serve as a precursor to several types of reactive intermediates, opening pathways to complex molecular architectures.

Organometallic Intermediates: The aryl bromide can be converted into an organolithium or Grignard reagent through lithium-halogen exchange or reaction with magnesium metal. This nucleophilic intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, nitriles) to forge new carbon-carbon bonds.

Benzylic Radicals: While less common for this specific substitution pattern, benzylic positions can, under certain conditions (e.g., radical initiators), form radical intermediates useful in C-H functionalization or addition reactions.

Carbocation Intermediates via Oxetane Ring Opening: The oxetane ring itself can be a source of reactive intermediates. For instance, oxetane sulfonyl fluorides have been shown to act as precursors to carbocations under mild thermal conditions, which then couple with various nucleophiles. chemrxiv.org Similarly, activation of the oxetane oxygen with a Lewis acid can facilitate a ring-opening event, generating a transient carbocationic species that is immediately trapped by a nucleophile. researchgate.net This process is particularly useful for installing a 3-hydroxypropyl functional group onto a nucleophilic substrate.

Strategic Incorporation in the Development of Chemical Probes and Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. rsc.org The structural features of this compound make it an attractive scaffold for the synthesis of such tools.

The oxetane group is a valuable addition to a probe molecule. Its polarity can improve aqueous solubility and its ability to act as a hydrogen-bond acceptor can enhance binding to a biological target, all while often improving metabolic stability compared to other groups. beilstein-journals.orgresearchgate.net

The aryl bromide is a key functional group for late-stage functionalization, a critical strategy in probe development. It allows for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups via cross-coupling reactions after the core of the molecule has been optimized for target binding. Furthermore, the bromo-substituent can be used to generate radiolabeled probes via stannylation followed by radioiodination for use in imaging studies.

A hypothetical workflow for developing a chemical probe from this scaffold is outlined below.

Table 2: Hypothetical Workflow for Chemical Probe Development

StepActionRationaleResulting Intermediate/Product
1. Core Synthesis Couple a target-binding moiety to the aryl bromide via Suzuki or other cross-coupling reaction.Establishes affinity and selectivity for the biological target.A molecule with the core pharmacophore linked to the 4-methylbenzyl-oxetane tail.
2. Affinity Optimization Synthesize a small library of analogs by varying the target-binding moiety.Fine-tunes the interaction with the biological target to maximize potency.Optimized ligand with high affinity.
3. Tag Installation Utilize the oxetane ring or a derivative for linker attachment, followed by conjugation to a reporter tag (e.g., a fluorophore).Allows for visualization or pull-down experiments.Final chemical probe with target binder, linker, and reporter tag.

By leveraging the distinct reactivity of its functional groups, this compound provides a versatile platform for the strategic construction of sophisticated molecules for a range of advanced synthetic and chemical biology applications.

Advanced Synthetic Applications of 3 2 Bromo 4 Methylbenzyl Oxetane As a Chemical Building Block

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of the protons, providing information about the connectivity of atoms. Characteristic signals would be expected for the oxetane (B1205548) ring protons, the benzylic methylene (B1212753) protons, the aromatic protons, and the methyl group protons. The proximity of different substituents can cause shielding or deshielding effects on the protons within the small oxetane ring. illinois.edu

¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule, including those in the oxetane ring, the benzyl (B1604629) group, and the methyl group. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy : IR spectroscopy would identify the functional groups present in the molecule. Key vibrational bands would be expected for the C-O-C ether linkage of the oxetane ring, the C-H bonds of the alkyl and aromatic groups, and the C=C bonds of the aromatic ring.

Chromatographic Methods

Chromatographic techniques are employed to assess the purity of the compound and to isolate it from reaction mixtures.

Gas Chromatography (GC) : GC can be used to determine the purity of volatile samples. For 3-(2-Bromo-4-methylbenzyl)oxetane, GC analysis would likely show a single major peak corresponding to the pure compound. google.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for purity assessment and purification of a wide range of organic compounds. A suitable stationary and mobile phase would be selected to achieve good separation of the target compound from any impurities.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) of the compound would be determined using an appropriate solvent system.

Crystallographic Data

If a single crystal of this compound can be obtained, X-ray crystallography would provide the most definitive structural information.

X-ray Crystallography : This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. beilstein-journals.org This data would reveal the puckering of the oxetane ring and the conformation of the benzyl substituent. illinois.edu While no specific crystallographic data for this compound was found, data for related bromo-substituted aromatic compounds exists. For example, the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide has been determined, providing insights into the packing and intermolecular interactions of such molecules. researchgate.net

Future Research Trajectories and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For a molecule like 3-(2-Bromo-4-methylbenzyl)oxetane, this involves minimizing waste, reducing the use of hazardous reagents, and employing renewable resources.

A key strategy is the use of catalytic methods that proceed with high atom economy. Traditional routes to 3-substituted oxetanes often involve multi-step sequences with stoichiometric reagents, leading to significant waste. acs.org Future research will likely focus on the development of direct C-H functionalization methods to install the benzyl (B1604629) group onto the oxetane (B1205548) ring, or conversely, the oxetane motif onto a toluene (B28343) derivative.

Furthermore, the use of greener solvent systems is a critical aspect of sustainable synthesis. Supercritical fluids, ionic liquids, or even water could be explored as alternatives to volatile organic solvents typically used in cross-coupling reactions. The selection of a suitable solvent system would need to be optimized to ensure sufficient solubility of the reactants and catalyst while minimizing environmental impact.

A representative comparison of a traditional and a potential green synthetic route is presented in Table 1.

Table 1: Comparison of a Traditional vs. a Potential Green Synthetic Route for 3-Arylmethyl-oxetanes

FeatureTraditional Route (e.g., Grignard-based)Potential Green Route
Starting Materials Organohalides, MagnesiumC-H activation of toluene derivatives
Reagents Stoichiometric Grignard reagentCatalytic amount of transition metal
Solvents Anhydrous ethers (e.g., THF, Diethyl ether)Greener alternatives (e.g., water, ionic liquids)
Byproducts Magnesium saltsMinimal, ideally only water
Energy Input Often requires heating/coolingPotentially milder reaction conditions

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful alternatives to traditional thermal reactions, often proceeding under milder conditions with unique selectivity. researchgate.netacs.org For the synthesis of this compound, these techniques could be transformative.

Visible-light photocatalysis, for instance, could enable the direct coupling of an oxetane precursor with a suitable bromotoluene derivative. researchgate.net This approach could avoid the pre-functionalization steps typically required for cross-coupling reactions, such as the formation of an organometallic reagent. researchgate.net The use of an appropriate photosensitizer could allow for the generation of radical intermediates under mild conditions, leading to the desired C-C bond formation. acs.org

Electrocatalysis provides another avenue for green and efficient synthesis. By using electrical current to drive redox reactions, the need for stoichiometric chemical oxidants or reductants can be eliminated. An electrocatalytic approach could be envisioned for the coupling of an oxetanyl nucleophile with the 2-bromo-4-methylbenzyl electrophile, or vice-versa, with the electrode serving as the terminal oxidant or reductant.

Applications in Flow Chemistry for Enhanced Synthesis and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.govresearchgate.net The synthesis of this compound could greatly benefit from this technology.

For instance, the generation of highly reactive intermediates, such as organolithium or Grignard reagents, can be performed more safely and with greater control in a flow reactor. acs.org The short residence times and precise temperature control can minimize side reactions and improve yields. A potential flow chemistry setup for a Negishi-type coupling to synthesize the target molecule is outlined in Table 2.

Table 2: Hypothetical Flow Chemistry Parameters for Negishi Coupling

ParameterValue
Reactant A 3-(Iodomethyl)oxetane
Reactant B 2-Bromo-4-methylbenzylzinc chloride
Catalyst Pd(dppf)Cl2
Solvent THF
Flow Rate 1.0 mL/min
Reactor Temperature 60 °C
Residence Time 10 min
Pressure 5 bar

This approach would allow for the continuous production of the desired product, with the potential for in-line purification and analysis, thereby streamlining the entire synthetic process.

High-Throughput Screening and Automation in Reaction Discovery

The discovery of optimal reaction conditions for the synthesis of a novel compound like this compound can be a time-consuming and resource-intensive process. High-throughput screening (HTS) and automation can significantly accelerate this discovery phase. discoveracs.orgunchainedlabs.com

By employing robotic platforms, a large number of reaction parameters, such as catalysts, ligands, bases, solvents, and temperatures, can be screened simultaneously. sigmaaldrich.com This parallel approach allows for the rapid identification of "hits"—reaction conditions that produce the desired product. For the synthesis of this compound via a Kumada or Suzuki coupling, an HTS campaign could explore a wide range of palladium or nickel catalysts and phosphine (B1218219) ligands to identify the most efficient combination. wikipedia.orglibretexts.org

The data generated from HTS can then be used to build a comprehensive understanding of the reaction landscape, facilitating further optimization and scale-up.

Advancements in Hybrid Computational-Experimental Approaches for Design and Optimization

The integration of computational modeling with experimental work is becoming an increasingly powerful paradigm in chemical synthesis. mit.eduresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict reaction pathways, transition state energies, and catalyst performance. nih.gov

For the synthesis of this compound, computational models could be employed to:

Predict the feasibility of different cross-coupling reactions: By calculating the activation barriers for Suzuki, Negishi, and Kumada couplings, the most promising synthetic routes can be identified prior to experimental work. wikipedia.orgorganic-chemistry.org

Design more efficient catalysts: Computational screening of virtual ligand libraries can help in the rational design of catalysts with improved activity and selectivity for the desired transformation.

Understand reaction mechanisms: Detailed mechanistic studies can provide insights into the factors controlling the reaction outcome, enabling a more targeted approach to optimization.

This hybrid approach, where computational predictions guide experimental efforts and experimental results refine computational models, can significantly accelerate the development of robust and efficient synthetic methods for complex molecules like this compound.

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